Corr4A Targets the CFTR C-Half Domain, Distinct from VX-809, VX-661, and VX-325
Corr4A is the only corrector among four tested (lumacaftor/VX-809, tezacaftor/VX-661, VX-325, and Corr4A) that predominantly targets the CFTR C-half (M2N2, residues 837–1480). In contrast, VX-809, VX-661, and VX-325 all specifically improve the expression and maturation of the mutant CFTR N-half (M1N1, residues 1–633) [1]. This differential domain targeting was established using transiently expressed CFTR half-molecules in HEK293 cells, where Corr4A did not exert any effect on the expression, maturation, or stability of the CFTR N-half, confirming its unique binding profile [2].
| Evidence Dimension | CFTR protein domain targeted for correction |
|---|---|
| Target Compound Data | CFTR C-half (M2N2, residues 837–1480) — no effect on N-half |
| Comparator Or Baseline | VX-809, VX-661, VX-325 — all target CFTR N-half (M1N1, residues 1–633) |
| Quantified Difference | Opposite domain specificity; Corr4A is the sole C-half targeting corrector in this panel |
| Conditions | Transient expression of CFTR half-molecules in HEK293 cells; Western blot analysis of total expression and maturation (C/(C+B) band ratio) |
Why This Matters
This mechanistic distinction enables rational combination strategies targeting complementary CFTR domains and positions Corr4A as an essential orthogonal tool compound for structure-function studies.
- [1] Amico G, Brandas C, Moran O, Baroni D. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors. Int J Mol Sci. 2019 Nov 1;20(21):5463. View Source
- [2] CNR Institutional Research Information System. Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors. View Source
